4-(Chloromethyl)-1-methylpiperidine hydrochloride
Overview
Description
4-(Chloromethyl)-1-methylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H15Cl2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 1-position. This compound is commonly used in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-methylpiperidine hydrochloride typically involves the chloromethylation of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and various substituted piperidines.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include methyl-substituted piperidines.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-1-methylpiperidine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is used as a precursor for the synthesis of pharmacologically active compounds that target specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methylpiperidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(Chloromethyl)-1-ethylpiperidine hydrochloride: Similar but with an ethyl group at the 1-position instead of a methyl group.
4-(Bromomethyl)-1-methylpiperidine hydrochloride: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 4-(Chloromethyl)-1-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group at the 4-position and the methyl group at the 1-position allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-1-methylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXLUDKORJXUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613845 | |
Record name | 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182284-45-2 | |
Record name | 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-1-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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